4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolopyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of butoxy, ethoxy, hydroxy, and propyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and ethoxy groups.
Reduction: Reduction reactions could target the pyrrolopyrazole core or other functional groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Therapeutic Applications: Could be explored for its therapeutic effects in various medical conditions.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing their normal function.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazoles: Other compounds in this class with similar core structures.
Phenyl Derivatives: Compounds with similar aromatic ring substitutions.
Uniqueness
The uniqueness of 4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C26H31N3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H31N3O4/c1-4-7-15-33-20-13-12-17(16-21(20)32-6-3)25-22-23(18-10-8-9-11-19(18)30)27-28-24(22)26(31)29(25)14-5-2/h8-13,16,25,30H,4-7,14-15H2,1-3H3,(H,27,28) |
InChI Key |
YPLCIHOKNSKPJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCC)NN=C3C4=CC=CC=C4O)OCC |
Origin of Product |
United States |
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